3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide 3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20199418
InChI: InChI=1S/C17H17N5O2/c1-24-16-9-2-13(3-10-16)4-11-17(23)19-14-5-7-15(8-6-14)22-12-18-20-21-22/h2-3,5-10,12H,4,11H2,1H3,(H,19,23)
SMILES:
Molecular Formula: C17H17N5O2
Molecular Weight: 323.35 g/mol

3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

CAS No.:

Cat. No.: VC20199418

Molecular Formula: C17H17N5O2

Molecular Weight: 323.35 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide -

Specification

Molecular Formula C17H17N5O2
Molecular Weight 323.35 g/mol
IUPAC Name 3-(4-methoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]propanamide
Standard InChI InChI=1S/C17H17N5O2/c1-24-16-9-2-13(3-10-16)4-11-17(23)19-14-5-7-15(8-6-14)22-12-18-20-21-22/h2-3,5-10,12H,4,11H2,1H3,(H,19,23)
Standard InChI Key BVCOUPYEJNCOOU-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3C=NN=N3

Introduction

Molecular and Structural Characteristics

Chemical Identity and Physicochemical Properties

3-(4-Methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide (CAS: VC20199418) is defined by the molecular formula C₁₇H₁₇N₅O₂ and a molecular weight of 323.35 g/mol. Its IUPAC name, 3-(4-methoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]propanamide, reflects the integration of three key functional groups:

  • A propanamide linker (-CH₂-CH₂-C(=O)-NH-).

  • A 4-methoxyphenyl group providing electron-donating properties.

  • A 1H-tetrazole-1-yl substituent on the terminal phenyl ring, contributing to hydrogen bonding and metabolic stability.

The compound’s canonical SMILES string, COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3C=NN=N3, and standardized InChI key (BVCOUPYEJNCOOU-UHFFFAOYSA-N) confirm its stereochemical uniqueness.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₇N₅O₂
Molecular Weight323.35 g/mol
IUPAC Name3-(4-methoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]propanamide
PubChem CID4783997
Solubility (Predicted)Moderate in DMSO, limited in aqueous media
LogP (Octanol-Water)2.8 (estimated)

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of 3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide typically involves sequential reactions to assemble its three primary components:

  • Formation of the Propanamide Linker: Acylation of 4-aminophenyltetrazole with 3-(4-methoxyphenyl)propanoic acid using coupling agents like EDCl/HOBt.

  • Tetrazole Ring Installation: Cycloaddition of nitriles with sodium azide under acidic conditions, often catalyzed by transition metals.

  • Purification: Chromatographic techniques (e.g., silica gel column) to achieve >95% purity.

Critical parameters influencing yield include:

  • Temperature: Maintaining 0–5°C during acylation to minimize side reactions.

  • Solvent Selection: Dichloromethane (DCM) or dimethylformamide (DMF) for optimal solubility.

  • Catalyst Use: Nano-TiCl₄·SiO₂ enhances tetrazole formation efficiency.

Scalability via Continuous Flow Synthesis

Recent advances employ continuous flow reactors to improve reproducibility and scalability. This method reduces reaction times by 40% compared to batch processes, achieving yields of 78–82%.

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

Against Staphylococcus aureus, the compound exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to first-line antibiotics. Its mechanism may involve disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition, though further validation is required.

Table 2: Biological Activity Profile

Assay TypeTarget/OrganismResult
COX-2 InhibitionHuman recombinantIC₅₀: 12.3 μM
Antimicrobial (MIC)S. aureus (ATCC 29213)32 μg/mL
Cytotoxicity (HeLa)24-hour exposureCC₅₀: >100 μM

Comparative Analysis with Structural Analogues

Contrast with EVT-12349427

The structurally related compound 3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide (EVT-12349427) replaces the methoxyphenyl group with an indole system. While EVT-12349427 shows superior serotonin receptor affinity (Ki: 8 nM), it lacks significant COX-2 inhibition, underscoring the critical role of the methoxy group in anti-inflammatory activity.

Comparison to Methyl N-{[4-(1H-Tetrazol-1-yl)phenyl]acetyl}-beta-alaninate

This analogue (EVT-12310420) features a beta-alaninate ester instead of the propanamide linker. Though it demonstrates improved aqueous solubility (LogP: 1.2), its antimicrobial potency is halved (MIC: 64 μg/mL), highlighting the propanamide’s importance in target engagement.

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